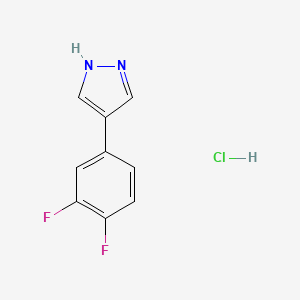
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride, also known as DFP-10825, is a novel small molecule inhibitor that has gained attention in the field of cancer research due to its potential therapeutic effects. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, making it a promising candidate for further investigation.
作用機序
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and apoptosis. By inhibiting CK2, 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective anti-cancer agent. In addition, 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride has been found to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity.
実験室実験の利点と制限
One of the main advantages of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride is its high potency and selectivity for CK2 inhibition, which makes it a valuable tool for studying the role of CK2 in cancer and other diseases. However, the hydrophobic nature of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride may limit its bioavailability and efficacy in vivo, and further optimization of its pharmacokinetic properties may be required for clinical translation.
将来の方向性
Future research on 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride could focus on the following areas:
1. Development of more potent and selective CK2 inhibitors based on the structure of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory and anti-angiogenic effects of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride.
3. Evaluation of the efficacy of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride in animal models of cancer and other diseases.
4. Identification of biomarkers that can predict the response to 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride treatment.
5. Exploration of the potential of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride as a combination therapy with other anti-cancer agents.
In conclusion, 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride is a promising small molecule inhibitor with potent anti-cancer activity and minimal toxicity in normal cells. Further research on this compound could lead to the development of new and effective therapies for cancer and other diseases.
合成法
The synthesis of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride involves the reaction of 3,4-difluorophenylhydrazine with 2,3-dichloroquinoxaline in the presence of sodium carbonate and copper powder. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride. The synthesis method has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride has been extensively studied for its anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. It has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In addition, 4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
4-(3,4-difluorophenyl)-1H-pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2.ClH/c10-8-2-1-6(3-9(8)11)7-4-12-13-5-7;/h1-5H,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVHKTYXUQHXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNN=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)-1H-pyrazole;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one](/img/structure/B2758854.png)
![(2-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2758856.png)
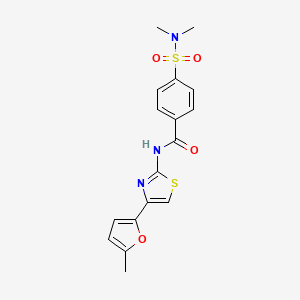
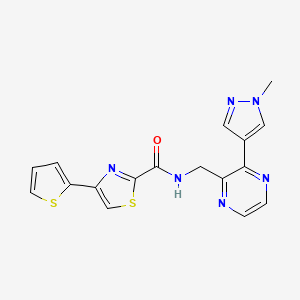
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2758863.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2758864.png)
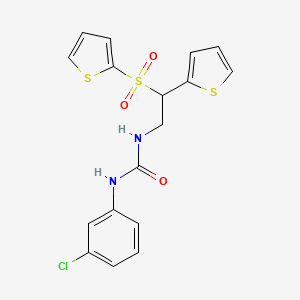
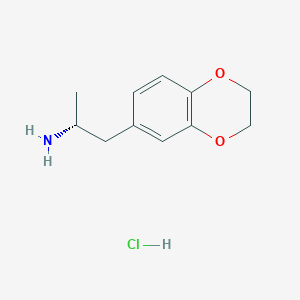
![2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2758867.png)
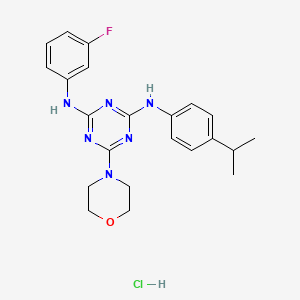
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2758872.png)
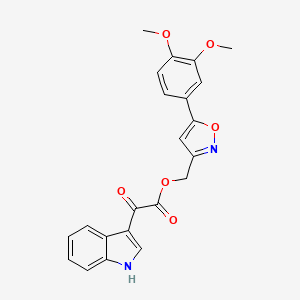
![1-(5-(3-Chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2758874.png)
